4-Amino-4-(p-tolyl)butanoic acid hydrochloride
Description
Properties
IUPAC Name |
4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXGINOZWJGYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810070-01-9 | |
| Record name | Benzenebutanoic acid, γ-amino-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with p-toluidine and butyric acid.
Reaction: The p-toluidine undergoes a reaction with butyric acid in the presence of a catalyst, such as hydrochloric acid, to form the desired product.
Purification: The product is then purified using recrystallization techniques to obtain this compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix p-toluidine and butyric acid with hydrochloric acid as a catalyst.
Continuous Stirring: The reaction mixture is continuously stirred to ensure complete reaction.
Filtration and Drying: The product is filtered and dried to obtain the final compound in bulk quantities.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes acid-base reactions to form salts, which are critical for solubility modulation and intermediate stabilization . For example:
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Salt formation : Reacts with NaOH to yield sodium 4-amino-4-(p-tolyl)butanoate.
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Proton exchange : The amino group can act as a weak base, forming hydrochlorides under acidic conditions .
Esterification
The carboxylic acid reacts with alcohols to form esters, a key step in prodrug synthesis .
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Methanol, HCl (benzene, 80°C) | Methyl 4-amino-4-(p-tolyl)butanoate | 59.1 g | |
| Ethanol, H₂SO₄ (room temp) | Ethyl 4-amino-4-(p-tolyl)butanoate | 76% |
Amine Protection/Deprotection
The primary amine is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions:
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Protection : Reaction with Boc-Cl (tert-butoxycarbonyl chloride) in dichloromethane yields Boc-protected derivatives.
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Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group under mild conditions.
Peptide Coupling
The compound serves as a building block in peptide synthesis. Carbodiimide-based coupling agents (e.g., DCC, EDCl) activate the carboxylic acid for amide bond formation :
| Coupling Agent | Nucleophile | Product | Application |
|---|---|---|---|
| DCC, HOBt | Amino acids | Peptide derivatives | Statin analog synthesis |
| EDCl, DMAP | Amines | Amides | Bioactive molecule design |
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions :
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Oxidation to nitro groups : Using KMnO₄/H₂SO₄ forms 4-nitro-4-(p-tolyl)butanoic acid.
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Oxidation to nitriles : Reaction with NaNO₂/HCl yields cyano derivatives.
Enzymatic Transformations
ω-Transaminases enable stereoselective synthesis of γ-amino acids, producing enantiomerically enriched products :
| Enzyme | Substrate | Product | Yield | Stereochemistry |
|---|---|---|---|---|
| ω-Transaminase | γ-Keto acid derivative | (S)-4-Amino-4-(p-tolyl)butanoic acid | 69% | >99% ee |
Reductive Amination
The amino group participates in reductive amination with ketones or aldehydes, forming secondary amines :
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Example : Reaction with formaldehyde and NaBH₃CN yields N-methyl derivatives.
Functional Group Interconversions
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Carboxylic acid reduction : LiAlH₄ reduces the acid to 4-amino-4-(p-tolyl)butanol.
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Decarboxylation : Heating with CuO produces 4-amino-4-(p-tolyl)propane.
Key Mechanistic Insights
Scientific Research Applications
4-Amino-4-(p-tolyl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The p-tolyl group can interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The table below compares 4-amino-4-(p-tolyl)butanoic acid hydrochloride with analogs differing in substituent positions, aryl group substitutions, and stereochemistry:
Key Findings
Structural Isomerism
- Substituent Position: The target compound’s amino and p-tolyl groups on C4 create a quaternary carbon, increasing steric hindrance compared to analogs like (R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride (amino at C3, p-tolyl at C4) .
- Aryl Group Variations: Electron-withdrawing groups (e.g., -CN in 4-cyanophenyl derivatives) enhance polarity, affecting solubility and reactivity . Trifluoromethyl groups (e.g., 4-CF₃-phenyl) introduce strong hydrophobicity and metabolic stability, useful in drug design .
Stereochemistry
- Enantiomers such as (R)- and (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride exhibit distinct pharmacological profiles. For example, the (R)-isomer is used as an impurity standard in sitagliptin manufacturing, highlighting the importance of chiral resolution .
Biological Activity
4-Amino-4-(p-tolyl)butanoic acid hydrochloride, with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of approximately 229.70 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups, including an amino group, a carboxylic acid, and a p-tolyl group. Its structural characteristics contribute to its reactivity and biological interactions:
- Chemical Formula : C₁₁H₁₆ClNO₂
- Appearance : White to off-white solid
- Solubility : Soluble in water
Research indicates that this compound acts primarily as a modulator of gamma-aminobutyric acid (GABA) receptors. GABA is the main inhibitory neurotransmitter in the central nervous system (CNS), and modulation of its receptors can lead to significant pharmacological effects:
- GABA Receptor Interaction : Enhances GABAergic transmission, leading to increased inhibitory effects on neuronal excitability.
- Potential Therapeutic Effects : May exhibit anxiolytic (anxiety-reducing) and anticonvulsant properties.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| GABA Receptor Modulation | Enhances GABAergic transmission; potential anxiolytic and anticonvulsant effects. |
| Neuropharmacological Studies | Investigated for effects on neurotransmitter systems; suggests utility in treating anxiety disorders. |
| Synthesis Applications | Used in asymmetric hydrogenation processes; yields high purity products relevant to pharmaceuticals. |
Case Studies and Research Findings
-
Neuropharmacological Applications :
- A study highlighted the compound's ability to modulate GABA receptors, suggesting its use in treating conditions such as anxiety and epilepsy. In vitro studies demonstrated enhanced GABAergic transmission leading to increased inhibitory neuronal activity.
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Synthesis and Yield Studies :
- The compound has been utilized in various synthetic routes to produce derivatives with potential pharmacological applications. For example, it was involved in the synthesis of intermediates for sitagliptin, a diabetes medication, achieving yields exceeding 99% with significant enantiomeric excess (ee) values.
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Comparative Analysis with Similar Compounds :
- Structural analogs such as 4-Aminobutyric Acid and p-Toluenesulfonamide were compared to assess differences in biological activity. While they share certain characteristics, this compound is distinguished by its specific receptor interactions.
Future Research Directions
Further research is warranted to elucidate the precise mechanisms underlying the compound's effects on GABA receptors and its potential side effects. Investigating the pharmacokinetics and long-term effects of this compound could provide valuable insights into its therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
